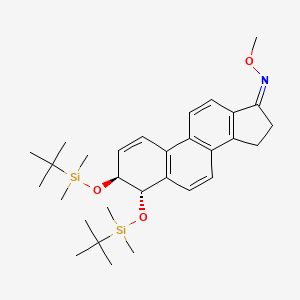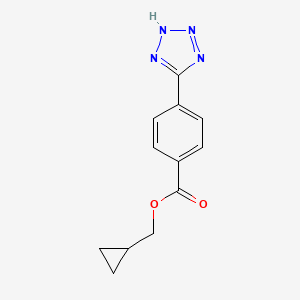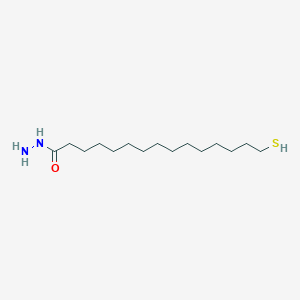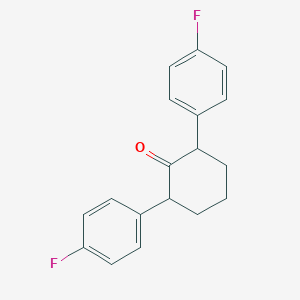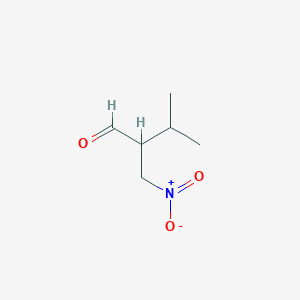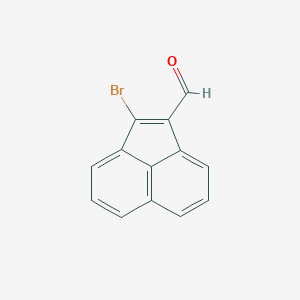
2-Bromoacenaphthylene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoacenaphthylene-1-carbaldehyde is an organic compound with the molecular formula C13H7BrO It is a brominated derivative of acenaphthylene, featuring a bromine atom at the second position and an aldehyde group at the first position of the acenaphthylene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoacenaphthylene-1-carbaldehyde typically involves the bromination of acenaphthylene followed by formylation. One common method includes the bromination of acenaphthylene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 2-bromoacenaphthylene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromoacenaphthylene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 2-Bromoacenaphthylene-1-carboxylic acid.
Reduction: 2-Bromoacenaphthylene-1-methanol.
Substitution: 2-Aminoacenaphthylene-1-carbaldehyde.
Scientific Research Applications
2-Bromoacenaphthylene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromoacenaphthylene-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was originally attached. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacenaphthylene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Acenaphthylene-1-carbaldehyde: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Furfural: Another aldehyde-containing compound but with a different ring structure (furan ring instead of acenaphthylene).
Uniqueness
2-Bromoacenaphthylene-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the acenaphthylene ring system. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
663599-33-5 |
|---|---|
Molecular Formula |
C13H7BrO |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromoacenaphthylene-1-carbaldehyde |
InChI |
InChI=1S/C13H7BrO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15/h1-7H |
InChI Key |
WGXSWJULDPQMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
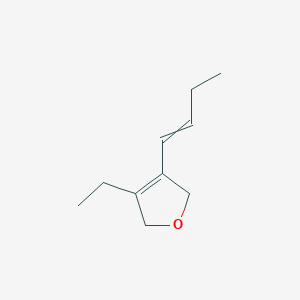
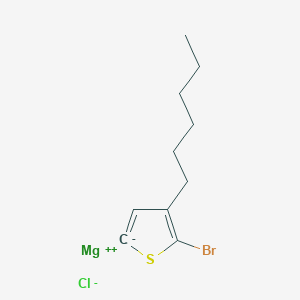
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)
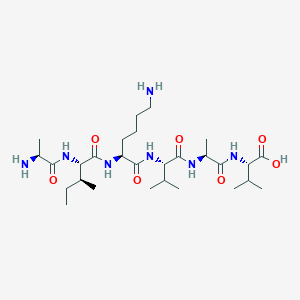

![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
